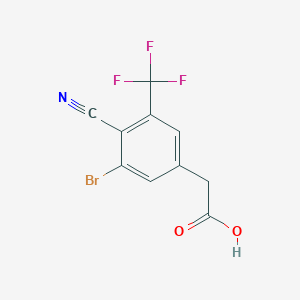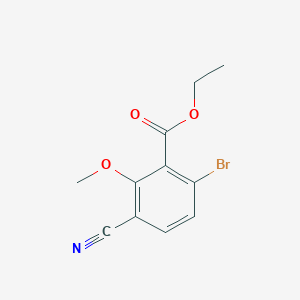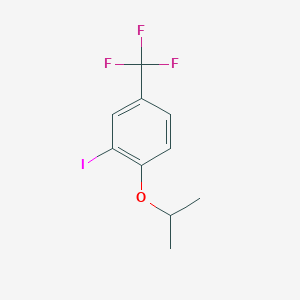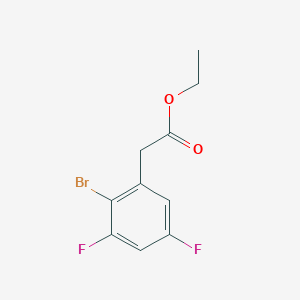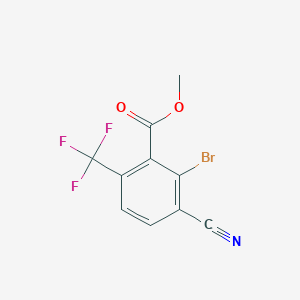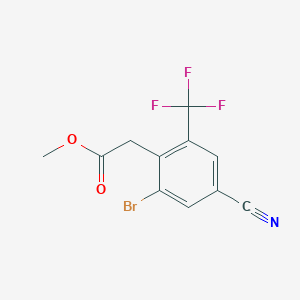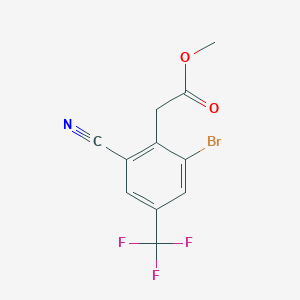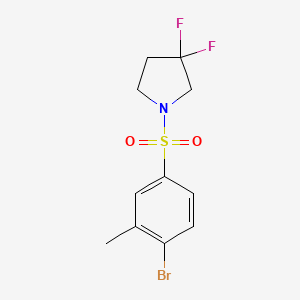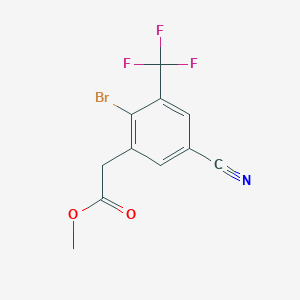
Methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate
Descripción general
Descripción
Methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate, also known as MBTCB, is a synthetic compound that has been used in the laboratory for a variety of scientific research applications. It has been found to have a variety of biochemical and physiological effects, both in vitro and in vivo.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate has been used in a variety of scientific research applications, including in the study of the effects of oxidative stress on cells, in the study of the effects of environmental pollutants on cells, and in the study of the effects of drugs on cells. It has also been used in the study of the effects of radiation on cells, in the study of the effects of hormones on cells, and in the study of the effects of genetic mutations on cells.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate is not yet known, but it is believed to be related to its ability to bind to proteins and enzymes in the cell. It is thought to interact with these proteins and enzymes in a way that alters their function and leads to the observed effects.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate has been found to have a variety of biochemical and physiological effects, both in vitro and in vivo. In vitro, it has been found to inhibit the growth of cancer cells and to reduce the expression of certain genes involved in the growth and development of cancer cells. In vivo, it has been found to reduce inflammation and to protect cells from oxidative stress. It has also been found to reduce the formation of free radicals and to increase the expression of certain genes involved in the protection of cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate in laboratory experiments is that it is a relatively inexpensive compound that can be easily synthesized. Additionally, it has been found to have a variety of biochemical and physiological effects, both in vitro and in vivo, making it a useful tool for a variety of scientific research applications. The main limitation of Methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate is that the exact mechanism of action is not yet known, so it is difficult to predict the exact effects it will have on cells.
Direcciones Futuras
For Methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate include further research into its mechanism of action, further research into its biochemical and physiological effects, further research into its potential applications in the treatment of diseases, and further research into its potential uses in the development of new drugs. Additionally, further research into its potential uses in the development of new materials and technologies is also a possible future direction for Methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate.
Propiedades
IUPAC Name |
methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c1-17-9(16)5-2-7(10(12,13)14)6(4-15)8(11)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHYCYKLQMLWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



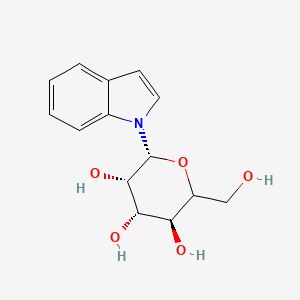
![(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile](/img/structure/B1414322.png)
![ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate](/img/structure/B1414323.png)
![2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide](/img/structure/B1414324.png)
![1-[4-(2-Ethoxy-2-oxoethyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1414325.png)
